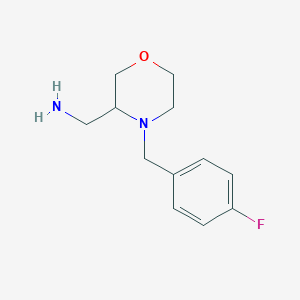

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

説明

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a morpholine-derived compound featuring a 4-fluorobenzyl substituent at the morpholine nitrogen and a methanamine group at the 3-position of the heterocyclic ring. This structure combines the electron-withdrawing fluorine atom with the morpholine scaffold, which is known for its hydrogen-bonding capabilities and conformational flexibility. Such features make it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where fluorine substitution enhances metabolic stability or binding affinity .

特性

IUPAC Name |

[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWOFFGNIYRUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596623 | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174561-70-7 | |

| Record name | 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174561-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of Amino Alcohols with Dihalides

A common method involves reacting 2-aminoethanol derivatives with 1,2-dihaloethane compounds. For instance, 4-(4-fluorobenzyl)morpholin-3-yl)methanamine can be synthesized by treating 2-((4-fluorobenzyl)amino)ethanol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, forming the morpholine ring.

Reaction Conditions :

Epoxide Ring-Opening with Amines

Epoxide intermediates, such as glycidyl phthalimide derivatives, react with primary amines to form morpholine rings. For example, (S)-(+)-glycidyl phthalimide reacts with 4-(4-fluorophenyl)but-3-yn-1-amine in ethanol/water (9:1) under reflux, yielding the target compound after phthalimide removal.

Optimized Parameters :

-

Catalyst: Magnesium perchlorate (10 mol%)

-

Solvent: Ethanol/water (9:1)

-

Temperature: 60–70°C

-

Time: 20–36 hours

Functionalization of the Methanamine Group

The methanamine moiety is introduced via Gabriel synthesis or epoxide ring-opening.

Gabriel Synthesis

Catalytic and Solvent Systems

Catalytic Enhancements

Solvent Optimization

-

Ethanol/Water (9:1) : Balances solubility and product precipitation, yielding >90%.

-

Halogenated Solvents : Dichloromethane minimizes side reactions in base-sensitive steps.

Purification and Characterization

Crystallization

Products are often isolated via cooling crystallization:

Chromatographic Methods

Analytical Data

Industrial-Scale Adaptations

Batch Reactor Processes

化学反応の分析

Nucleophilic Reactions at the Primary Amine Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes reactions typical of aliphatic amines:

Salt Formation

Reacts with acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) to form stable salts, enhancing solubility for pharmaceutical applications .

Example :

Acylation and Carbamate Formation

-

Reagents : Acetyl chloride, chloroformates, or anhydrides.

-

Conditions : Base (e.g., triethylamine) in aprotic solvents (THF, DCM) .

Example : Reaction with acetyl chloride yields N-acetyl derivatives, as seen in analogs .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines under mild conditions :

Electrophilic Aromatic Substitution (EAS) at the Fluorobenzyl Group

The 4-fluorophenyl moiety directs EAS to the meta position due to fluorine’s electron-withdrawing effect.

*Yields inferred from analogous fluorobenzyl reactions .

Morpholine Ring Modifications

The morpholine oxygen and adjacent carbons participate in:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C cleaves the ring to form diols .

-

Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form quaternary ammonium salts .

Oxidation

Morpholine rings resist oxidation under mild conditions but degrade with strong oxidizers (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Cross-Coupling Reactions

The fluorobenzyl group facilitates palladium-catalyzed couplings:

Reductive Amination and Alkylation

The primary amine undergoes reductive amination with ketones/aldehydes using NaBH<sub>3</sub>CN or H<sub>2</sub>/Pd-C .

Example :

Stability and Degradation Pathways

-

Photodegradation : Decomposes under UV light via radical mechanisms .

-

Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions (t<sub>1/2</sub> = 24h at pH 1 or 13) .

Industrial-Scale Reactions

科学的研究の応用

Medicinal Chemistry

- Therapeutic Potential : (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine has been investigated for its potential as a therapeutic agent in various diseases, particularly in neurological disorders. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. For instance, derivatives of this compound have shown promise in modulating potassium channels, which are crucial in neuronal signaling .

- Antimicrobial Activity : Studies have highlighted its efficacy against Mycobacterium tuberculosis, with certain derivatives demonstrating significant inhibitory activity. The structure-activity relationship (SAR) analyses indicate that modifications to the fluorobenzyl group can enhance potency against bacterial strains .

Biological Research

- Biochemical Probes : The compound serves as a valuable biochemical probe for studying enzyme mechanisms and receptor interactions. Its ability to bind selectively to certain proteins makes it an essential tool in pharmacological research .

- Cancer Research : In cancer biology, this compound has been evaluated for its potential to inhibit tumor growth through the modulation of signaling pathways involved in cell proliferation and survival .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials due to its unique properties. It can act as an intermediate in the synthesis of more complex organic compounds used in various industrial applications, including coatings and adhesives .

Case Study 1: Potassium Channel Modulation

Research conducted on analogs of this compound has revealed significant insights into their ability to modulate potassium channels KV7.2/3, which are implicated in neurological disorders. The study found that specific substitutions on the fluorobenzyl group could dramatically affect the activity profile of these compounds, leading to enhanced therapeutic candidates .

Case Study 2: Antimycobacterial Activity

A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds bearing electron-donating groups exhibited superior antimicrobial properties compared to those with electron-withdrawing groups. This finding underscores the importance of functional group selection in optimizing drug efficacy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neurological disorders treatment | Potent modulation of potassium channels |

| Antimicrobial Research | Mycobacterium tuberculosis inhibition | Enhanced activity with specific substitutions |

| Industrial Chemistry | Synthesis of specialty chemicals | Useful as an intermediate for complex compounds |

| Biological Research | Biochemical probes for enzyme studies | Effective binding to target proteins |

作用機序

The mechanism of action of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

類似化合物との比較

N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine (BD1649)

- Structure : Replaces the morpholine ring with a pyridine moiety.

- The pyridine nitrogen may enhance solubility in polar solvents.

- Synthesis : Commercially available (BLD Pharm Ltd.) with a 97% purity .

- Applications : Likely explored for CNS-targeting due to pyridine’s role in blood-brain barrier penetration.

(4-(Morpholinomethyl)phenyl)methanamine

(4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

- Structure : Tetrahydro-2H-pyran replaces morpholine, with fluorine at the 2-position of the benzyl group.

- The 2-fluorine substitution may sterically hinder interactions compared to the 4-fluoro isomer .

Antifungal Derivatives ()

- Compound: Methyl 2-(4-((4-Chloro-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate.

- Comparison : Incorporates a triazine core instead of morpholine. The 4-fluorobenzyl group here enhances antifungal activity against Candida albicans by improving membrane penetration. Morpholine derivatives may lack comparable efficacy due to differences in hydrogen-bonding and steric bulk .

Tetrazine Probes ()

- Compound : N-(4-fluorobenzyl)-1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine.

- Role : Used in pretargeted live-cell imaging. The morpholine analog may offer slower reaction kinetics in bioorthogonal chemistry due to reduced electron-deficient character compared to tetrazine .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Melting Point/State | Solubility (Predicted) |

|---|---|---|---|---|

| (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine | 250.29 | Morpholine, 4-Fluorobenzyl | Not reported | Moderate (logP ~2.5) |

| N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine | 216.26 | Pyridine, 4-Fluorobenzyl | Not reported | High (logP ~1.8) |

| (4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-yl)methanamine | 255.73 | Tetrahydro-2H-pyran, 2-Fluorobenzyl | Hydrochloride salt (solid) | Low (logP ~3.0) |

生物活性

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, also known as a morpholine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H17FN2O

- CAS Number : 174561-70-7

- Molecular Weight : 220.28 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Gram-positive and Gram-negative Bacteria : Studies have demonstrated that compounds related to this morpholine derivative can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 32 µg/mL against various strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity Studies : In vitro studies on cancer cell lines showed that this compound derivatives could induce cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with fluorinated benzylamine precursors. For example, (4-fluorophenyl)methanamine is reacted with morpholin-3-yl intermediates using coupling reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as K₂CO₃. Optimization focuses on solvent choice (e.g., DMF or THF), temperature (room temperature to 80°C), and stoichiometric ratios to maximize yield (43–94% reported in similar compounds) . Purification often employs column chromatography or recrystallization, with structural confirmation via / NMR and high-resolution mass spectrometry (HRMS).

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : NMR is critical for confirming fluorinated substituents. The 4-fluorobenzyl group exhibits distinct chemical shifts (e.g., δ -115 to -120 ppm for aryl fluorides). Scalar coupling () between fluorine and adjacent protons (e.g., benzyl CH₂) provides insights into electronic environments. For compounds with trifluoromethyl groups, singlet peaks are typical due to symmetry, but coupling with adjacent nuclei can reveal stereochemical details . Spectra should be compared to reference compounds like 4-fluorobenzyl bromide (δ -62 ppm) to validate assignments .

Advanced Research Questions

Q. How can the conformational dynamics of the morpholine ring be analyzed using crystallographic data?

- Methodological Answer : The morpholine ring’s puckering is quantified using Cremer-Pople parameters, which define amplitude () and phase angle () to describe deviations from planarity. Software like SHELX refines these coordinates from X-ray diffraction data, identifying chair, boat, or twist-boat conformations. For example, a chair conformation (low ) may enhance receptor binding in bioactive compounds, while puckering variations affect steric interactions . Dynamic studies combine crystallography with molecular dynamics simulations to assess flexibility in solution.

Q. What methodologies validate the structural integrity of this compound in crystallographic studies?

- Methodological Answer : Structure validation involves:

- Residual Density Analysis : SHELXL calculates residual electron density to detect misplaced atoms or solvent molecules.

- ADDSYM Checks : Verify space group correctness by detecting missed symmetry elements.

- Torsion Angle Libraries : Compare bond lengths/angles to statistical norms (e.g., Cambridge Structural Database).

- Hirshfeld Surface Analysis : Assess intermolecular interactions (e.g., H-bonding, π-stacking) to confirm packing plausibility .

Q. How do structural modifications at the morpholin-3-yl position influence biological activity?

- Methodological Answer : Modifications (e.g., substituting morpholine with piperazine or oxazepane) alter pharmacokinetics and target affinity. For instance, replacing morpholine with a piperidine ring in HIV integrase inhibitors increased hydrophobic interactions with catalytic residues, improving IC₅₀ values. Structure-activity relationship (SAR) studies require iterative synthesis, bioassays (e.g., enzyme inhibition), and docking simulations. Key parameters include logP (lipophilicity), hydrogen-bond donor/acceptor counts, and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。